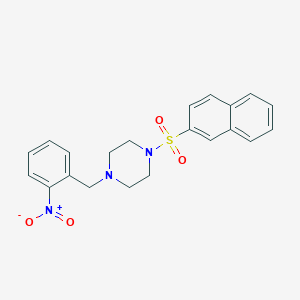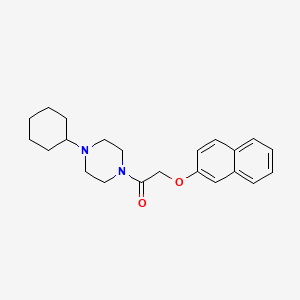
1-(Naphthalen-2-ylsulfonyl)-4-(2-nitrobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-NAPHTHYLSULFONYL)-4-(2-NITROBENZYL)PIPERAZINE is a complex organic compound that features both a naphthylsulfonyl group and a nitrobenzyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-NAPHTHYLSULFONYL)-4-(2-NITROBENZYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the following steps:
Nitrobenzylation: The nitrobenzyl group is introduced by reacting the intermediate product with 2-nitrobenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-NAPHTHYLSULFONYL)-4-(2-NITROBENZYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl and nitro groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Reduction of Nitro Group: 1-(2-NAPHTHYLSULFONYL)-4-(2-AMINOBENZYL)PIPERAZINE.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-NAPHTHYLSULFONYL)-4-(2-NITROBENZYL)PIPERAZINE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(2-NAPHTHYLSULFONYL)-4-(2-NITROBENZYL)PIPERAZINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-NAPHTHYLSULFONYL)-4-BENZYL PIPERAZINE: Lacks the nitro group, which may result in different reactivity and biological activity.
1-(2-NAPHTHYLSULFONYL)-4-(2-METHOXYBENZYL)PIPERAZINE: Contains a methoxy group instead of a nitro group, potentially altering its electronic properties and interactions.
Uniqueness
1-(2-NAPHTHYLSULFONYL)-4-(2-NITROBENZYL)PIPERAZINE is unique due to the presence of both the naphthylsulfonyl and nitrobenzyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields of research.
Properties
Molecular Formula |
C21H21N3O4S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-naphthalen-2-ylsulfonyl-4-[(2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C21H21N3O4S/c25-24(26)21-8-4-3-7-19(21)16-22-11-13-23(14-12-22)29(27,28)20-10-9-17-5-1-2-6-18(17)15-20/h1-10,15H,11-14,16H2 |
InChI Key |
JBWBTVIPKJDTHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Pyridin-4-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10878980.png)
![(3,5-Dimethoxyphenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10878986.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine](/img/structure/B10878997.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10878999.png)
![3-(4-ethoxyphenyl)-5,6-dimethyl-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10879010.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(phenylsulfonyl)piperazine](/img/structure/B10879013.png)
![2-{3-[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10879024.png)
![3-[3-(dimethylamino)propyl]-5-(furan-2-yl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B10879038.png)
![3-[11-Imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-D]pyrimidin-10(12H)-YL]-1-propanol](/img/structure/B10879048.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B10879053.png)
![1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-3-carboxamide](/img/structure/B10879054.png)
![3,4-dimethoxy-N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B10879063.png)
